molecular formula C12H11ClN2O3 B2569737 Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1003988-77-9

Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2569737
CAS No.: 1003988-77-9
M. Wt: 266.68
InChI Key: JTAMWLZBIFRLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3-chlorophenoxymethyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C3 position. Its molecular formula is C₁₂H₁₁ClN₂O₃ (molecular weight: 278.68 g/mol). While direct crystallographic data for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest its geometry is influenced by steric and electronic effects from substituents.

Properties

IUPAC Name

methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAMWLZBIFRLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield. The specific steps are as follows:

    Step 1: React 3-chlorophenol with a base such as sodium hydroxide to form the sodium salt of 3-chlorophenol.

    Step 2: Add methyl 1H-pyrazole-3-carboxylate to the reaction mixture.

    Step 3: Heat the mixture to a suitable temperature (e.g., 80-100°C) and stir for several hours.

    Step 4: Isolate the product by filtration and purify it using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Evidence Source
This compound (Target Compound) C₁₂H₁₁ClN₂O₃ 278.68 3-chlorophenoxymethyl, C3-methyl ester High lipophilicity; agrochemical research -
Methyl 1-(4-chloro-3,5-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylate C₁₄H₁₅ClN₂O₃ 294.74 4-chloro-3,5-dimethylphenoxymethyl Enhanced steric bulk; potential herbicide
Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀Cl₂N₂O₂ 297.13 3,4-dichlorobenzyl Higher halogen content; pesticidal use
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 4-formylphenyl Reactive aldehyde group; synthetic intermediate
Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate C₁₂H₉N₃O₂ 227.22 4-cyanophenyl Electron-withdrawing group; medicinal chemistry
Key Observations:

Halogenation Effects: The 3-chlorophenoxy group in the target compound balances lipophilicity and reactivity. The 3,4-dichlorobenzyl derivative () has higher halogen content, increasing molecular weight and hydrophobicity, which may improve pesticidal efficacy but raise environmental persistence concerns .

Functional Group Influence: The 4-formylphenyl substituent () introduces a reactive aldehyde, enabling further derivatization (e.g., Schiff base formation) for drug discovery .

Biological Activity

Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate (CAS Number: 1820684-33-0) is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a chlorophenoxy group that enhances its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O3C_{12}H_{11}ClN_2O_3 with a molecular weight of approximately 252.66 g/mol. The structure can be represented as follows:

Molecular Structure C1C2C3C4C5\text{Molecular Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. This compound has shown potential against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)27.85Inhibition of cell proliferation
A549 (Lung)49.85Induction of apoptosis
HepG2 (Liver)>50Low cytotoxicity

Studies indicate that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer types through various mechanisms, including the inhibition of topoisomerase II and EGFR pathways .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial and Antifungal Properties

In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial and antifungal effects. It has been effective against several bacterial strains and fungi, indicating its potential use in developing new antimicrobial agents .

Study on Cytotoxicity

A study conducted by Xia et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The results indicated significant growth inhibition in cancer cell lines with varying degrees of potency depending on the specific structural modifications made to the pyrazole ring .

Mechanistic Insights

Another study focused on understanding the molecular mechanisms underlying the anticancer activity of pyrazole derivatives. The researchers found that compounds similar to this compound could induce apoptosis via the mitochondrial pathway, highlighting their potential as therapeutic agents for cancer treatment .

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. A common approach is coupling a 3-chlorophenoxy methyl group to the pyrazole ring via nucleophilic substitution or Mitsunobu reaction. For example:

  • Step 1: React methyl 1H-pyrazole-3-carboxylate with 3-chlorophenoxymethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the phenoxy group .
  • Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (≥95% purity threshold) .
  • Key reagents: Lithium aluminum hydride (LAH) for reductions and trifluoroacetic acid (TFA) for deprotection steps, as demonstrated in analogous pyrazole syntheses .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection: Use a Bruker Kappa APEX2 CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement: Employ SHELXL for structure solution and refinement (R-factor < 0.05). For example, SHELXL can model weak C–H⋯O interactions critical for stabilizing the crystal lattice .
  • Validation: Cross-validate hydrogen bonding geometries (e.g., bond distances 2.5–3.0 Å) using Mercury CSD’s Materials Module to compare packing patterns with similar structures .

Basic: What spectroscopic techniques confirm the identity and purity of this compound?

Answer:

  • NMR: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals:
    • Pyrazole C=O at ~165 ppm (¹³C).
    • Aromatic protons (3-chlorophenoxy) at δ 6.8–7.4 ppm (¹H) .
  • Mass Spectrometry: ESI-MS (m/z [M+H]+) matches calculated molecular weight (e.g., 295.7 g/mol) with <2 ppm error .
  • HPLC: Use a C18 column (UV detection at 254 nm) to verify purity ≥95% .

Advanced: How does computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., pyrazole C-4 position) prone to nucleophilic attack .
  • MD Simulations: Analyze solvation effects in polar solvents (e.g., DMF) using AMBER to predict hydrolysis rates of the methyl ester group .
  • Validation: Compare simulated IR spectra (C=O stretch ~1700 cm⁻¹) with experimental FT-IR data to confirm accuracy .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced: How does the 3-chlorophenoxy substituent influence intermolecular interactions in the solid state?

Answer:

  • Crystal Packing: The 3-chlorophenoxy group participates in C–H⋯π interactions (distance ~3.2 Å) with adjacent pyrazole rings, stabilizing the lattice .
  • Halogen Bonding: The chlorine atom acts as a weak halogen bond donor (Cl⋯O distance ~3.4 Å), as observed in analogous structures .
  • Torsional Analysis: The dihedral angle between the phenoxy and pyrazole planes (e.g., 76.8°) impacts molecular conformation and packing efficiency .

Basic: How can researchers optimize reaction yields during synthesis?

Answer:

  • Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling reactions; yields improve from 40% to 65% under optimized conditions .
  • Solvent Selection: Use anhydrous DMF for SN2 reactions to minimize hydrolysis of the methyl ester .
  • Temperature Control: Maintain reactions at 60–80°C to balance rate and side-product formation .

Advanced: What strategies address discrepancies in biological activity data across pyrazole derivatives?

Answer:

  • SAR Studies: Systematically vary substituents (e.g., replacing Cl with CF₃) and measure IC₃₀ values against target enzymes (e.g., cyclooxygenase) .
  • Crystallographic Correlation: Overlay active conformations (RMSD <0.5 Å) using Mercury to identify critical binding motifs .
  • Statistical Analysis: Apply multivariate regression to correlate logP values (calculated via ChemDraw) with cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.